Met-beta-Ala
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O3S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-14-5-3-6(9)8(13)10-4-2-7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI Key |
ANKIAKMHIAGBNN-LURJTMIESA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCCC(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NCCC(=O)O)N |
Origin of Product |
United States |
Chemical Synthesis Methodologies for Met Beta Ala
The synthesis of the dipeptide Met-beta-Ala can be accomplished through two primary chemical strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), also referred to as liquid-phase peptide synthesis. The choice between these methods often depends on the desired scale, purity requirements, and subsequent application of the dipeptide.
Analytical and Characterization Methodologies for Met Beta Ala
Chromatographic Separation Techniques for Met-beta-Ala
Chromatographic techniques are fundamental for the isolation and analysis of this compound from complex mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for this compound Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and quantification of peptides like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating molecules based on their hydrophobicity.
In a typical RP-HPLC setup, this compound is introduced into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, is then passed through the column. sielc.com By gradually increasing the concentration of the organic solvent (a gradient elution), compounds are eluted based on their polarity, with more polar molecules eluting first. The quantification of this compound is achieved by measuring its absorbance at a specific wavelength (e.g., 205-220 nm for the peptide bond) and comparing the peak area to that of a known standard. scispace.com For enhanced sensitivity and specificity, especially in complex biological samples, pre-column derivatization with fluorescent tags like o-phthalaldehyde (OPA) can be employed, allowing for fluorescence detection. nih.govnih.gov
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient elution (e.g., 5% to 95% B over 30 minutes) |
| Flow Rate | 0.7 - 1.0 mL/min scispace.com |
| Column Temperature | 30-40 °C scispace.com |
| Detection | UV Absorbance (205-220 nm) or Fluorescence (with derivatization) |
Gas Chromatography (GC) Applications for this compound Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, peptides and their constituent amino acids, like this compound, are non-volatile, polar, and thermally labile. nih.gov Therefore, they must be chemically modified into volatile derivatives before GC analysis. nih.govsigmaaldrich.com
The derivatization process involves converting the polar functional groups (amine and carboxylic acid) into nonpolar ones. A common method is silylation, using reagents like N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA), which replaces active hydrogens with a tert-butyl dimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov Once derivatized, the this compound derivative can be vaporized and separated on a GC column, typically a fused-silica capillary column with a nonpolar stationary phase. hmdb.ca The separated derivative is then detected, often by a mass spectrometer (GC-MS), which provides both quantitative data and structural information based on the fragmentation pattern. nih.gov
Table 2: GC Analysis of Amino Acid Derivatives
| Parameter | Description |
|---|---|
| Derivatization Reagent | N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) |
| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.cahmdb.ca |
| Carrier Gas | Helium nih.gov |
| Injector Temperature | ~280 °C nih.gov |
| Oven Program | Temperature gradient (e.g., hold at 40°C, ramp to 320°C) nih.gov |
| Detection | Mass Spectrometry (MS) |
Capillary Electrophoresis (CE) for this compound Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This mobility is dependent on the charge of the molecule and its hydrodynamic size. CE is particularly effective for analyzing small, charged molecules like amino acids and peptides. doi.org
For the analysis of this compound, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. The sample is introduced into the capillary, and a high voltage is applied. Depending on the pH of the BGE, this compound will have a specific net charge, causing it to migrate towards the cathode or anode at a characteristic velocity, allowing separation from other components in a mixture. shef.ac.uk Coupling CE with mass spectrometry (CE-MS) provides an alternative to LC-MS/MS for the quantitative determination of beta-alanine-containing compounds, offering excellent resolution of isomers without interference from matrix components. shef.ac.uk
Table 3: General Capillary Electrophoresis Parameters
| Parameter | Description |
|---|---|
| Capillary | Bare fused-silica |
| Background Electrolyte (BGE) | Phosphate or Formate buffer at a specific pH (e.g., pH 3.0) shef.ac.uk |
| Separation Voltage | 15-30 kV |
| Injection Mode | Hydrodynamic or Electrokinetic |
| Detection | UV Absorbance or Mass Spectrometry (MS) |
Ion-Exchange Chromatography (IEC) for this compound Isolation
Ion-Exchange Chromatography (IEC) separates molecules based on their net surface charge. knauer.net This technique is highly effective for the isolation and purification of charged molecules like peptides from complex biological fluids. nih.govnih.gov
The charge of this compound is dependent on the pH of the solution. At a pH below its isoelectric point (pI), the peptide will have a net positive charge and bind to a cation-exchange resin (which has negatively charged functional groups). harvardapparatus.com Conversely, at a pH above its pI, it will have a net negative charge and bind to an anion-exchange resin (with positively charged functional groups). knauer.net After binding, the peptide is eluted by changing the pH or, more commonly, by increasing the ionic strength of the buffer, which introduces competing ions that displace the bound peptide from the resin. knauer.netharvardapparatus.com
Table 4: Principles of Ion-Exchange Chromatography for this compound
| Chromatography Type | Resin Functional Group | This compound Charge | Binding Condition | Elution Condition |
|---|---|---|---|---|
| Cation Exchange | Negative (e.g., Carboxymethyl) | Positive | pH < pI | Increase pH or salt concentration |
| Anion Exchange | Positive (e.g., Diethylaminoethyl) | Negative | pH > pI | Decrease pH or salt concentration |
Mass Spectrometry (MS) Applications for this compound Research
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural elucidation and molecular weight determination of chemical compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound Molecular Weight Determination
Electrospray Ionization (ESI) is a "soft" ionization technique that allows for the analysis of thermally fragile molecules like peptides without causing significant fragmentation. nih.govyoutube.com This makes ESI-MS an exceptionally accurate method for determining the molecular weight of this compound. nthu.edu.tw
In ESI-MS, a solution containing this compound is passed through a heated capillary to which a high voltage is applied. This process generates a fine mist of charged droplets. youtube.comasdlib.org As the solvent evaporates, the charge density on the droplets increases until individual, protonated gas-phase ions of the peptide [M+nH]ⁿ⁺ are released. youtube.comasdlib.org Because ESI often produces multiply charged ions, even molecules with high molecular weights can be analyzed by conventional mass analyzers. asdlib.org The resulting mass spectrum shows a series of peaks, each corresponding to a different charge state (n). The molecular weight (M) of this compound can be precisely calculated from the m/z values of adjacent peaks in the series. nih.gov
Table 5: Molecular Weight Calculation from ESI-MS Data
| Parameter | Equation | Description |
|---|---|---|
| Peak 1 | m₁ = (M + nH) / n | m₁ is the m/z of an ion with charge n. M is the molecular weight of the analyte. H is the mass of a proton. |
| Peak 2 (adjacent) | m₂ = (M + (n-1)H) / (n-1) | m₂ is the m/z of the adjacent ion with charge n-1. |
| Charge State (n) | n = (m₂ - H) / (m₁ - m₂) | The charge state 'n' can be determined from the m/z values of two adjacent peaks. |
| Molecular Weight (M) | M = n(m₁ - H) | Once 'n' is known, the molecular weight M can be calculated. |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for this compound
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used to analyze biomolecules and large organic molecules. creative-proteomics.comyoutube.com In this method, the analyte, this compound, is co-crystallized with a large excess of a matrix material, such as α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB), on a target plate. acs.org A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the intact this compound molecule into the gas phase as an ion with minimal fragmentation. creative-proteomics.comacs.orgnih.gov
Once ionized, the this compound ions are accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to its mass-to-charge ratio (m/z). youtube.com Lighter ions travel faster and reach the detector first. This allows for the precise determination of the molecular weight of this compound. MALDI-TOF MS is particularly useful for obtaining a rapid molecular weight confirmation of the compound. Due to the soft ionization process, the resulting spectrum is typically dominated by the singly-charged molecular ion peak ([M+H]⁺ or [M+Na]⁺), providing a clear indication of the compound's mass. creative-proteomics.com
Tandem Mass Spectrometry (MS/MS) for this compound Sequence and Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound, especially when it is part of a larger peptide sequence. nih.govnih.gov The process involves multiple stages of mass analysis. In the first stage (MS1), the this compound containing ion is selected. This precursor ion is then directed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). reddit.comcreative-proteomics.com
These collisions induce fragmentation of the precursor ion at its most labile bonds, primarily the peptide bonds if this compound is part of a peptide. The resulting fragment ions are then analyzed in the second stage of mass spectrometry (MS2), producing a product ion spectrum. reddit.com The fragmentation pattern is predictable and provides detailed structural information. For a peptide containing this compound, this fragmentation allows for the determination of the amino acid sequence. nih.govcreative-proteomics.com The analysis of the mass differences between the fragment ions in the spectrum allows researchers to piece together the sequence of amino acids in the original peptide. nih.gov
Quantitative Mass Spectrometry for this compound Detection in Biological Matrices
Quantitative mass spectrometry, often employing techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential for detecting and quantifying this compound in complex biological samples such as plasma, urine, or tissue extracts. nih.govmdpi.comnih.gov This approach offers high sensitivity and selectivity. nih.govyoutube.com
The methodology typically involves an initial separation of this compound from other matrix components using liquid chromatography. nih.gov Following separation, the compound is ionized (commonly by electrospray ionization, ESI) and introduced into the mass spectrometer. For quantification, a targeted approach such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is often used. nih.gov In this mode, the mass spectrometer is set to specifically monitor a transition from the this compound precursor ion to a specific product ion generated through collision-induced dissociation. nih.gov
To ensure accuracy, a stable isotope-labeled internal standard of this compound (e.g., containing ¹³C or ¹⁵N) is typically added to the sample at a known concentration. nih.govnottingham.ac.uk By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, even with potential variations in sample preparation or instrument response. nottingham.ac.uk Research on the isomer β-N-methylamino-L-alanine (BMAA) has demonstrated the use of hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS for the sensitive detection of these types of compounds in matrices like cyanobacteria and shellfish. nih.govresearchgate.net
| Parameter | Method | Typical Application |
| Separation | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) LC | Separation of polar this compound from complex biological matrix components. mdpi.com |
| Ionization | Electrospray Ionization (ESI) | Generation of gas-phase ions of this compound for MS analysis. |
| Quantification | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) | Highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions. nih.gov |
| Internal Standard | Stable Isotope-Labeled this compound | Used for accurate quantification by correcting for matrix effects and instrument variability. nottingham.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and dynamics of molecules like this compound. nih.govresearchgate.net It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
One-Dimensional NMR (¹H, ¹³C) for this compound Resonance Assignment
One-dimensional (1D) NMR experiments are fundamental for the initial characterization of this compound.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment. libretexts.org For this compound, distinct signals would be expected for the N-methyl protons, the two methylene (-CH₂-) group protons, and the amine proton. The integration of these signals corresponds to the number of protons of each type, while the splitting pattern (multiplicity) reveals information about adjacent protons (spin-spin coupling).
¹³C NMR: The carbon-13 NMR spectrum shows a distinct signal for each unique carbon atom in the this compound molecule. This includes the carboxyl carbon, the two methylene carbons, and the N-methyl carbon. The chemical shifts in ¹³C NMR are highly sensitive to the carbon's bonding and chemical environment, making it an excellent tool for confirming the carbon skeleton of the molecule. nih.gov
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound. Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and pH.
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl | -COOH | - | ~175 |
| Alpha-CH₂ | -CH₂-COOH | ~2.5 | ~35 |
| Beta-CH₂ | N-CH₂- | ~3.2 | ~45 |
| N-Methyl | N-CH₃ | ~2.7 | ~36 |
Two-Dimensional NMR (COSY, TOCSY, HSQC, HMBC, NOESY) for this compound Conformational and Connectivity Elucidation
Two-dimensional (2D) NMR experiments provide more detailed structural information by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would show a cross-peak between the signals of the two adjacent methylene groups (-CH₂-CH₂-), confirming their connectivity.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. magritek.com It shows correlations between a proton and all other protons in the same coupled network. magritek.comuni-bayreuth.de In this compound, the protons of the two methylene groups would show extended correlations in a TOCSY spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms. columbia.edu The spectrum shows a cross-peak for each C-H bond, correlating the ¹H and ¹³C chemical shifts. columbia.eduresearchgate.net This is crucial for unambiguously assigning the resonances of the methylene and methyl groups in this compound.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. columbia.eduresearchgate.net This is useful for identifying connectivity across quaternary carbons or heteroatoms. For this compound, HMBC could show correlations from the N-methyl protons to the beta-carbon, and from the alpha-methylene protons to the carboxyl carbon, helping to piece together the molecular structure. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. nih.gov The intensity of a NOESY cross-peak is related to the distance between the two protons. This experiment is invaluable for determining the three-dimensional conformation of the molecule in solution. nih.govchemrxiv.org
Solid-State NMR for this compound in Complex Formulations or Immobilized States
When this compound is in a solid form, such as a powder, complex formulation, or immobilized on a surface, solution NMR techniques are not applicable. Solid-state NMR (ssNMR) is used in these cases. In the solid state, molecular tumbling is restricted, leading to very broad NMR signals. emory.edu Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. emory.edu
Solid-state NMR can provide information on the conformation and packing of this compound molecules in the solid state. semanticscholar.org ¹³C cross-polarization with magic angle spinning (CPMAS) is a common ssNMR experiment that can determine the secondary structure and packing interactions. semanticscholar.org This technique is particularly useful for studying how this compound interacts with other components in a formulation or how its structure changes upon binding to a surface. Studies on similar molecules, like beta-alanine (B559535) hydrochloride, have used solid-state ¹³C NMR to understand the solid structure and hydrogen bonding. nih.gov
Spectroscopic and Other Advanced Analytical Techniques for this compound
Advanced analytical techniques provide invaluable insights into the molecular characteristics of peptides. The following sections describe the application of Circular Dichroism (CD) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, X-ray Diffraction, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) for the detailed characterization of this compound.
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. nih.govnih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules. bio-structure.comlibretexts.org The resulting CD spectrum provides a unique fingerprint of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils. libretexts.org
For a small dipeptide like this compound, CD spectroscopy can reveal the presence of any ordered secondary structure, which may be influenced by factors such as solvent polarity, pH, and temperature. The far-UV region (190-250 nm) of the CD spectrum is particularly sensitive to the peptide backbone conformation. For instance, an α-helical conformation would typically exhibit negative bands around 222 nm and 208 nm and a positive band around 193 nm. libretexts.org A β-sheet structure would show a negative band around 218 nm and a positive band around 195 nm. libretexts.org A random coil conformation generally results in a negative band near 195 nm. researchgate.net
While specific CD spectral data for this compound is not widely available in the literature, a study on novel β-peptides derived from L-aspartic acid and β-amino-L-alanine has utilized CD spectroscopy to study their solution conformation. nih.gov The analysis of the CD spectrum of this compound would involve deconvolution of the spectrum using various algorithms to estimate the percentage of each secondary structural element. nih.gov
Table 1: Representative CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength of Positive Peak (nm) | Wavelength of Negative Peak(s) (nm) |
| α-Helix | ~193 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| Random Coil | - | ~195 |
This table presents typical CD spectral features and is for illustrative purposes. Actual peak positions for this compound may vary.
Fourier Transform Infrared (FTIR) spectroscopy is a versatile analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netacs.orglibretexts.org The resulting FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. scirp.orgnih.gov
For this compound, FTIR spectroscopy can confirm the presence of key functional groups, including the amide bonds of the peptide backbone, the carboxylic acid group, and the amine group. The amide I band (around 1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration, and the amide II band (around 1500-1600 cm⁻¹), resulting from N-H bending and C-N stretching vibrations, are particularly informative for secondary structure analysis. scirp.orgmdpi.com The position of these bands can provide clues about the peptide's conformation; for example, α-helices typically show an amide I band around 1650-1658 cm⁻¹, while β-sheets exhibit this band at a lower frequency, around 1620-1640 cm⁻¹. mdpi.com
Other characteristic vibrational bands for this compound would include those for O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), N-H stretching of the amine and amide groups (around 3300-3500 cm⁻¹), and C-H stretching from the methionine and β-alanine side chains (around 2800-3000 cm⁻¹). scirp.orgnih.gov
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide I | C=O stretch | 1600-1700 |
| Amide II | N-H bend, C-N stretch | 1500-1600 |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Amine/Amide | N-H stretch | 3300-3500 |
| Alkyl | C-H stretch | 2800-3000 |
This table is based on typical ranges for these functional groups and serves as a general guide.
The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced by the scattering of X-rays from the electron clouds of the atoms in the crystal lattice. cambridge.org The analysis of the diffraction data allows for the construction of an electron density map, from which the atomic positions can be determined.
In cases where obtaining single crystals is challenging, X-ray powder diffraction (XRPD) can be used to analyze a polycrystalline sample. mdpi.com XRPD provides information about the crystal system, unit cell dimensions, and can be used for phase identification and purity assessment. mdpi.comforcetechnology.com
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.4 |
| Volume (ų) | 978.6 |
| Z | 4 |
Surface Plasmon Resonance (SPR) is a label-free optical technique used to study biomolecular interactions in real-time. bioradiations.comnih.govnih.gov It allows for the determination of the kinetics of binding, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). bioradiations.com From these rate constants, the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity, can be calculated (Kₑ = kₑ/kₐ). nih.gov
In a typical SPR experiment to study the binding of this compound to a target molecule (e.g., a receptor or enzyme), the target molecule is immobilized on a sensor chip. A solution containing this compound is then flowed over the sensor surface. The binding of this compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. ox.ac.ukmolbiolcell.org The resulting sensorgram, a plot of the SPR signal versus time, provides information about the association and dissociation phases of the interaction. researchgate.net
Table 4: Illustrative SPR Kinetic Data for a Peptide-Protein Interaction
| Analyte (Peptide) | Ligand (Protein) | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (M) |
| This compound | Target Protein X | 1.5 x 10⁴ | 3.2 x 10⁻³ | 2.1 x 10⁻⁷ |
This table presents hypothetical data to illustrate the type of information obtained from an SPR experiment.
Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of biomolecular interactions. unizar.esnih.govnih.gov It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ or Kₑ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). malvernpanalytical.comwhiterose.ac.uk From these parameters, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. malvernpanalytical.comnih.gov
In an ITC experiment to study the binding of this compound to a target molecule, a solution of this compound is titrated into a solution containing the target molecule in a sample cell. The heat change associated with each injection is measured. The resulting titration curve, a plot of the heat change per injection versus the molar ratio of the reactants, can be analyzed to determine the thermodynamic parameters of the interaction. tainstruments.comnih.gov
Table 5: Example Thermodynamic Data from an ITC Experiment
| Interacting Molecules | Kₑ (μM) | n (Stoichiometry) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |
| This compound + Target Protein Y | 5.8 | 1.1 | -8.2 | -1.5 | -6.7 |
This table provides an example of thermodynamic parameters that can be obtained from an ITC experiment and is for illustrative purposes.
Biochemical Pathways and Enzymatic Processing of Met Beta Ala
Natural Occurrence and Distribution of Met-beta-Ala in Biological Systems
This compound has been identified in various organisms, from microorganisms to plants and animals. Its detection is often associated with the production of specialized secondary metabolites or as part of osmoprotective strategies.
The detection of endogenous this compound in microorganisms is often linked to its incorporation into larger, bioactive molecules. For instance, symbiotic bacteria residing in marine sponges are known to produce complex peptides that contain this compound residues. The bacterium Candidatus Entotheonella factor, a symbiont of the marine sponge Theonella swinhoei, is implicated in the production of polytheonamides, which are highly modified ribosomal peptides containing N-methylated amino acids. nih.gov While direct quantification of the free, unbound this compound pool in these microorganisms is not extensively documented, its presence is confirmed through the structural elucidation of these peptides.
Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are standard for the detection and quantification of related methylated amino acids like β-N-methylamino-L-alanine (BMAA) in cyanobacteria. mdpi.commdpi.com These methods, often involving derivatization to enhance sensitivity and chromatographic separation, could theoretically be applied to quantify free this compound in microbial extracts. mdpi.comscielo.org.za For example, a method using hydrophilic interaction liquid chromatography (HILIC)-MS/MS has been optimized for the separation and detection of underivatized BMAA and its isomers in cyanobacteria and marine mollusks, achieving a limit of quantification (LOQ) of 0.225 µg/g dry weight in cyanobacterial matrices. researchgate.net Such approaches would be suitable for investigating the presence and concentration of endogenous this compound in various microbial species.
Some fungi, like those of the Fusarium genus, are known to produce cyclodepsipeptides which can contain N-methylated amino acids. mdpi.com While the direct detection of free this compound is not a primary focus of these studies, its role as a precursor is implied. The metabolic pathways leading to these compounds suggest that a pool of this compound must exist within the cell.
In the plant kingdom, this compound has been most clearly identified as an intermediate in the biosynthesis of β-alanine betaine (B1666868), a compound that acts as an osmoprotectant in certain halophytic (salt-tolerant) plants. nih.govfrontiersin.org Members of the Plumbaginaceae family, such as Limonium latifolium (sea lavender), accumulate β-alanine betaine in response to saline and hypoxic stress. nih.govnih.gov
The synthesis of β-alanine betaine proceeds through the sequential N-methylation of β-alanine, with this compound being the first methylated product. frontiersin.orgoup.com Its presence in the tissues of these plants is therefore a necessary consequence of this metabolic pathway. Detection and quantification of this compound and its downstream products in plant extracts are typically achieved using methods like High-Performance Liquid Chromatography (HPLC). pensoft.netsemanticscholar.org Radiotracer experiments have confirmed the pathway from β-alanine to β-alanine betaine via this compound. oup.com
The concentration of this compound itself is likely to be transient and dependent on the activity of the enzymes involved in its formation and subsequent methylation.
This compound has been identified as a component of complex peptides isolated from marine invertebrates, particularly sponges. Theonellamides, for example, are antifungal cyclic peptides isolated from the marine sponge Theonella swinhoei, and their structure includes β-amino acids. mdpi.com It is now understood that these complex molecules are often produced by symbiotic microorganisms within the sponge tissue. nih.gov Therefore, the presence of this compound in the sponge tissue is a result of this symbiotic relationship.
The neurotoxic non-protein amino acid β-N-methylamino-L-alanine (BMAA) has been detected and quantified in various marine mollusks, including oysters and blue crabs. researchgate.netnih.gov These studies utilize sensitive analytical methods like LC-MS/MS to identify BMAA and its isomers in tissue homogenates. nih.govunej.ac.id While distinct from this compound (N-methyl-β-alanine), the methodologies are directly applicable. For instance, a study on diverse marine mollusks reported BMAA concentrations above the limit of detection of 0.31 μg g⁻¹ wet weight in 48 of 59 samples analyzed. nih.gov This indicates that small, N-methylated amino acids can accumulate in the tissues of these animals, likely through their diet which may include cyanobacteria. mdpi.com
In the insect Drosophila melanogaster, a nonribosomal peptide synthetase (NRPS) called Ebony is responsible for conjugating β-alanine with biogenic amines like histamine (B1213489) and dopamine. nih.gov While this enzyme is specific for β-alanine, it highlights the metabolic importance of β-amino acids in insects.
Endogenous Biosynthesis Pathways for this compound
The primary mechanism for the formation of this compound is the N-methylation of its precursor, β-alanine. This reaction is catalyzed by specific enzymes that utilize a methyl group donor, most commonly S-adenosyl-L-methionine (SAM).
The most well-characterized enzyme system capable of producing this compound is a trifunctional N-methyltransferase (NMTase) found in the plant Limonium latifolium. nih.govnih.govoup.comnih.gov This enzyme catalyzes the three sequential N-methylation steps that convert β-alanine into β-alanine betaine. frontiersin.orgoup.com The first of these steps is the transfer of a methyl group from SAM to β-alanine, yielding this compound. frontiersin.org
Table 1: Properties of β-Alanine N-Methyltransferase from Limonium latifolium
| Property | Value | Reference |
|---|---|---|
| Function | Trifunctional, catalyzes three N-methylation steps | oup.comnih.gov |
| Substrates | β-alanine, N-methyl-β-alanine, N,N-dimethyl-β-alanine | nih.govnih.gov |
| Methyl Donor | S-adenosyl-L-methionine (SAM) | nih.govoup.com |
| Native Molecular Weight | 86 kDa (dimer of 43 kDa subunits) | nih.gov |
| Apparent Km (β-alanine) | 5.3 mM | nih.gov |
| Apparent Km (N-methyl-β-alanine) | 5.7 mM | nih.gov |
| Apparent Km (SAM) | 45 µM | nih.gov |
| Phylogenetic Relation | Homology to caffeic acid O-methyltransferases | nih.govnih.gov |
This NMTase from L. latifolium has been cloned and functionally expressed in yeast, where it demonstrated specific activity with β-alanine and its methylated derivatives as substrates. nih.govnih.gov Phylogenetic analysis suggests it represents a novel family of N-methyltransferases that are evolutionarily related to O-methyltransferases. nih.govnih.gov
In microorganisms that produce complex peptides containing this compound, the biosynthesis is often part of a larger assembly line, such as a nonribosomal peptide synthetase (NRPS) or a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway. nih.govnih.gov In RiPP biosynthesis, a precursor peptide is synthesized by the ribosome and then modified by a series of tailoring enzymes, which can include N-methyltransferases that act on specific amino acid residues within the peptide chain. nih.gov For example, the biosynthesis of polytheonamides in 'Candidatus Entotheonella factor' involves N-methyltransferase activities. nih.gov
The biosynthesis of this compound is fundamentally dependent on the availability of its precursor, β-alanine, and the methyl donor, S-adenosyl-L-methionine (SAM).
β-Alanine can be synthesized through several pathways in different organisms:
In bacteria , it is commonly produced via the decarboxylation of L-aspartate by the enzyme L-aspartate decarboxylase (PanD), a key step in the synthesis of pantothenate (vitamin B5). nih.govelifesciences.org Some α-proteobacteria utilize β-alanine synthase from the uracil (B121893) degradation pathway. biorxiv.org
In plants , β-alanine can be synthesized from the degradation of the polyamines spermine (B22157) and spermidine, the catabolism of the nucleotide base uracil, or the decarboxylation of L-aspartate. frontiersin.org
In animals , β-alanine is typically obtained from the diet or through the degradation of dihydrouracil (B119008) and carnosine. elifesciences.org
The regulation of this compound production is tied to the expression and activity of the N-methyltransferases that catalyze its formation. In L. latifolium, the expression of the β-alanine NMTase mRNA is enhanced by light and is high in young and mature leaves, suggesting regulation linked to developmental stage and environmental cues. nih.govnih.gov
In microorganisms, the synthesis of secondary metabolites containing this compound is often tightly regulated and can be triggered by environmental stressors or specific developmental stages. For example, the production of compatible solutes like ectoine, which shares a precursor with β-alanine, is strongly induced by high salinity. nih.govfrontiersin.orgmdpi.com Similarly, the biosynthesis of β-alanine in Pseudomonas putida is part of a metabolic pathway that responds to the external environment. mdpi.com In Salmonella, β-alanine metabolism is involved in regulating a number of other metabolic pathways and is important for replication inside host macrophages. nih.govelifesciences.orgelifesciences.org This indicates that the availability of β-alanine, and consequently the potential for this compound synthesis, is integrated into the broader metabolic and regulatory networks of the cell.
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-methyl-β-alanine | This compound |
| β-N-methylamino-L-alanine | BMAA |
| β-alanine | |
| β-alanine betaine | |
| S-adenosyl-L-methionine | SAM |
| N,N-dimethyl-β-alanine | |
| Uracil | |
| L-aspartate | |
| Histamine | |
| Dopamine | |
| Ectoine | |
| Carnosine | |
| Pantothenate | |
| 2,4-diaminobutyric acid | DAB |
Isotopic Labeling Studies to Elucidate this compound Precursors
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules by replacing atoms with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), and Deuterium (²H). oup.com While direct isotopic labeling studies on the biosynthesis of the this compound dipeptide are not extensively documented, the origins of its constituent amino acids, methionine and β-alanine, have been thoroughly investigated using these methods. nih.govnih.gov
The methyl group of methionine, for instance, is a critical component in numerous metabolic reactions, and its origin and transfer have been studied using ¹³C and ²H labeled precursors. nih.gov Similarly, the biosynthetic pathways of β-alanine, which can be derived from sources like uracil, propionate, or the catabolism of branched-chain amino acids, have been explored. kenyon.edu In plants and bacteria, β-alanine is a key intermediate in the synthesis of vitamin B5 and coenzyme A. kenyon.edu Studies in organisms like Arabidopsis thaliana have aimed to identify the specific aminotransferases involved in its synthesis from intermediates of valine and isoleucine degradation. kenyon.edu
By supplementing growth media with isotopically labeled precursors, researchers can track the incorporation of these labels into methionine and β-alanine, and subsequently into any peptides they form. nih.gov This approach confirms the metabolic routes leading to the synthesis of these amino acids, which are the ultimate precursors for this compound.
Table 1: Common Isotopes and Precursors in Amino Acid Biosynthesis Studies
| Isotope | Precursor Example | Target Amino Acid | Application | Reference |
|---|---|---|---|---|
| ¹³C, ²H | 2-ketobutyric acid | Isoleucine | NMR Structural Studies | nih.gov |
| ¹³C, ¹⁵N | Uniformly labeled glucose/ammonia | All amino acids | Proteomics, Metabolic Flux Analysis | oup.comnih.gov |
| ¹³C, ²H, ¹⁵N | Labeled Alanine | Alanine | NMR, Assignment of methyl groups | nih.govbiorxiv.org |
| ¹³C, ²H | Labeled Methionine | Methionine | NMR, Studies of protein dynamics | nih.gov |
| ¹³C, ¹⁵N | Labeled Aspartate | β-Alanine (in bacteria) | Elucidating biosynthetic pathways | kenyon.edu |
Enzymatic Degradation and Catabolism of this compound
The breakdown of this compound is a crucial step that releases its constituent amino acids, making them available for other cellular functions. This process is mediated by specific hydrolytic enzymes.
Peptidases and Proteases Responsible for this compound Hydrolysis
The hydrolysis of the peptide bond between methionine and β-alanine is carried out by enzymes known as peptidases. researchgate.net Given the structure of this compound, several classes of peptidases could be responsible for its degradation.
Aminopeptidases: These enzymes cleave the N-terminal amino acid from a peptide. Aminopeptidase N (APN), for example, is a widely studied peptidase that preferentially hydrolyzes substrates with a neutral amino acid, like methionine, at the N-terminus. nih.gov
Dipeptidases: These enzymes specialize in hydrolyzing dipeptides into their constituent amino acids.
β-Aminopeptidases: A unique class of enzymes found in various microorganisms that specifically recognize and cleave peptides containing β-amino acids. researchgate.net The existence of these enzymes suggests a dedicated mechanism for the degradation of β-peptides. researchgate.net
The proteolytic systems of various organisms, including lactic acid bacteria, contain a wide array of peptidases with overlapping specificities, ensuring the efficient breakdown of various peptides. researchgate.net
Table 2: Potential Peptidases for this compound Hydrolysis
| Peptidase Class | General Function | Specificity Relevant to this compound | Reference |
|---|---|---|---|
| Aminopeptidase N (APN) | Cleaves N-terminal amino acid | High affinity for peptides with N-terminal neutral residues (e.g., Methionine). | nih.gov |
| General Dipeptidases | Hydrolyze dipeptides | Broad specificity that can accommodate various dipeptide structures. | researchgate.net |
| β-Aminopeptidases | Cleave peptides containing β-amino acids | Specific recognition of the β-alanine residue. | researchgate.net |
| Serine Proteases (e.g., Protease XIV) | Endopeptidase activity | Broad specificity, cleaving bonds adjacent to hydrophobic amino acids like Methionine. | nih.govnih.gov |
Identification of this compound Catabolites
The initial catabolism of this compound yields its two constituent amino acids: L-methionine and β-alanine . These primary catabolites are then channeled into distinct and well-characterized metabolic pathways. Modern analytical techniques such as high-resolution mass spectrometry are instrumental in identifying peptide catabolites in biological samples. researchgate.netsciex.com
Methionine Catabolism: Methionine is a critical substrate for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell. nih.gov The pathway continues through S-adenosylhomocysteine (SAH), homocysteine, and cystathionine, ultimately leading to cysteine production or conversion to α-ketobutyrate, which is further metabolized to succinyl-CoA and enters the citric acid (TCA) cycle. nih.gov
β-Alanine Catabolism: β-alanine can be converted to malonate-semialdehyde via a transamination reaction. nih.gov This intermediate can then be oxidatively decarboxylated to form acetyl-CoA, a central molecule in energy metabolism, or converted to malonate. nih.govwikipedia.org
Table 3: Primary and Secondary Catabolites of this compound
| Primary Catabolite | Key Secondary Catabolites | Metabolic Significance | Reference |
|---|---|---|---|
| L-Methionine | S-adenosylmethionine (SAM), Homocysteine, Cysteine, Succinyl-CoA | Methyl group donation, antioxidant synthesis, energy production (TCA cycle). | nih.gov |
| β-Alanine | Malonate semialdehyde, Acetyl-CoA, Malonyl-CoA | Precursor for Coenzyme A, energy production, fatty acid biosynthesis. | nih.govwikipedia.org |
Kinetic Characterization of this compound Degrading Enzymes
The efficiency of an enzyme in breaking down its substrate is described by kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted per enzyme molecule per second.
Specific kinetic data for enzymes acting on this compound are scarce in the literature. However, by examining kinetic studies of analogous enzymes, we can infer the potential characteristics of this compound peptidases. For example, studies on various β-lactamases, which also hydrolyze a β-lactam ring, show a wide range of kinetic constants depending on the specific enzyme and substrate. asm.org Similarly, studies on N-methyltransferases that use β-alanine as a substrate have determined apparent Kₘ values, providing insight into enzyme-substrate interactions involving β-alanine. nih.gov
Table 4: Illustrative Kinetic Parameters of Related Enzymes
| Enzyme | Substrate | Kₘ | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| TEM-1 β-Lactamase | Sulbactam | ≤2 µM | - | ~1,000,000 | asm.org |
| CTX-M-15 β-Lactamase | Sulbactam | >6.25 mM | 14 | 470 | asm.org |
| L. latifolium N-Methyltransferase | β-Alanine | ~5 mM | - | - | nih.gov |
| L. latifolium N-Methyltransferase | S-Adenosyl-l-methionine | 45 µM | - | - | nih.gov |
Note: This table presents data for enzymes acting on related substrates to illustrate typical kinetic values, not for enzymes confirmed to degrade this compound.
Role of this compound in Specific Metabolic Networks
Once degraded, the components of this compound are not merely waste products but are actively integrated into the core metabolic networks of the cell, contributing to a variety of essential functions.
Integration of this compound into Amino Acid Metabolism
The catabolites of this compound, methionine and β-alanine, are versatile molecules that feed into central amino acid and energy metabolism. nih.gov
Methionine Integration: As an essential amino acid, methionine plays a pivotal role beyond protein synthesis. Its conversion to SAM makes it a cornerstone of cellular methylation reactions, affecting DNA, RNA, and proteins. nih.gov Its carbon skeleton's entry into the TCA cycle as succinyl-CoA means it can be used for ATP generation or as a precursor for gluconeogenesis. nih.gov
β-Alanine Integration: β-alanine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. wikipedia.org Its primary roles are as a precursor to the dipeptides carnosine and anserine, and crucially, as a component of pantothenic acid (vitamin B5), which is essential for the synthesis of Coenzyme A (CoA). kenyon.edu CoA is an indispensable molecule in the metabolism of carbohydrates and fats, including the TCA cycle and fatty acid synthesis. The degradation of β-alanine to acetyl-CoA provides a direct link to these fundamental energy-producing pathways. nih.gov
Table 5: Metabolic Integration of this compound Catabolites
| Catabolite | Key Metabolic Pathway | Ultimate Metabolic Fate | Reference |
|---|---|---|---|
| L-Methionine | One-carbon metabolism, Transsulfuration pathway, TCA cycle | Methyl group donor (via SAM), Cysteine synthesis, ATP production, Glucose synthesis | nih.gov |
| β-Alanine | Coenzyme A biosynthesis, Fatty acid metabolism | Synthesis of Carnosine and Coenzyme A, ATP production (via Acetyl-CoA) | kenyon.edunih.govwikipedia.org |
Contribution of this compound to Cellular Osmoregulation
While this compound itself is not typically accumulated to high levels as an osmolyte, its role as an obligate intermediate in the biosynthesis of β-alanine betaine makes it fundamentally important to cellular osmoregulation in specific organisms. frontiersin.orgnih.gov Osmoregulation is the process by which cells maintain their structure and function by controlling the movement of water across their membranes, a critical function under conditions of osmotic stress like high salinity or drought. cambridge.organimbiosci.org
The primary contribution of this compound to osmoregulation is through its rapid conversion to β-alanine betaine. frontiersin.org β-Alanine betaine is a quaternary ammonium (B1175870) compound that functions as a potent osmoprotectant or compatible solute. nih.govusp.br Organisms accumulate such compounds in their cytoplasm to balance the external osmotic potential, thereby preventing water loss and maintaining cell turgor without interfering with normal metabolic processes. usp.brnih.gov
In the Plumbaginaceae family, the accumulation of β-alanine betaine is a key strategy for tolerance to saline and hypoxic (low oxygen) conditions. frontiersin.orgnih.gov It has been proposed that the synthesis of β-alanine betaine is an evolutionary advantage over the more common osmoprotectant, glycine (B1666218) betaine, because the pathway does not require molecular oxygen. frontiersin.org Therefore, the biochemical pathway that includes this compound is a direct adaptation to environmental stress, contributing significantly to the organism's ability to survive in challenging osmotic environments.
This compound as a Precursor for Secondary Metabolites
This compound serves as a direct precursor for the synthesis of β-alanine betaine, a secondary metabolite. frontiersin.orgnih.gov Secondary metabolites are compounds that are not directly involved in the normal growth, development, or reproduction of an organism, but often have important ecological functions, including defense and stress response. nih.gov β-Alanine, the parent compound of this compound, is itself a precursor to several important secondary metabolites in plants, including the antioxidant homoglutathione. frontiersin.orgresearchgate.net
The role of this compound as a precursor is clearly defined in the iterative N-methylation pathway found in the Plumbaginaceae. frontiersin.orgnih.gov
Biosynthetic Pathway to β-Alanine Betaine:
β-Alanine → N-methyl-β-alanine (this compound): The pathway begins with the ubiquitous primary metabolite, β-alanine. nih.gov The S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase catalyzes the first methylation step, converting β-alanine into this compound. frontiersin.org
N-methyl-β-alanine → N,N-dimethyl β-alanine: The same enzyme then uses another molecule of SAM to methylate this compound, forming N,N-dimethyl β-alanine. nih.gov
N,N-dimethyl β-alanine → β-Alanine betaine: In the final step, a third methylation catalyzed by the same trifunctional enzyme yields the secondary metabolite β-alanine betaine. frontiersin.orgnih.gov
The production of this secondary metabolite is a crucial adaptation for plants in the Plumbaginaceae family, endowing them with enhanced tolerance to abiotic stresses. frontiersin.org The entire pathway, therefore, represents a significant route for converting a primary metabolite into a protective secondary compound, with this compound acting as an essential link in the chain.
Molecular Interactions and Cellular Mechanisms of Met Beta Ala
Ligand-Receptor Binding Studies of Met-beta-Ala
Detailed studies specifically investigating the binding of this compound to cellular receptors are not extensively available in peer-reviewed literature. Consequently, the identification of specific receptor targets and the characterization of binding affinities remain areas requiring further investigation.
Identification of Putative Receptor Targets for this compound
As of the current scientific understanding, no specific receptor targets have been definitively identified for this compound. While its structural similarity to beta-alanine (B559535) might suggest potential interactions with receptors known to bind beta-alanine, such as certain G protein-coupled receptors or ligand-gated ion channels, direct experimental evidence for this compound is lacking.
In Vitro Binding Assays for this compound Affinity Determination
A thorough search of scientific databases reveals a gap in the research concerning in vitro binding assays conducted to determine the affinity of this compound for any putative receptors. Quantitative data on dissociation constants (Kd) or inhibition constants (Ki) of this compound are therefore not available.
Competitive Binding Studies with this compound Analogs
Consistent with the absence of identified receptors and affinity data, there are no published competitive binding studies involving this compound and its structural analogs. Such studies would be contingent on the prior identification of a specific receptor target.
Enzyme Substrate and Inhibitor Kinetics of this compound
In contrast to the limited receptor-binding data, there is specific research elucidating the role of this compound as a substrate for a particular class of enzymes.
This compound as a Substrate for Specific Enzyme Classes
This compound has been identified as a substrate for N-methyltransferases (NMTases) in the plant kingdom, specifically within the Plumbaginaceae family. These enzymes are involved in the biosynthesis of the osmoprotective compound beta-alanine betaine (B1666868). A trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase purified from Limonium latifolium leaves has been shown to catalyze the sequential methylation of beta-alanine, with this compound (N-methyl beta-Ala) serving as an intermediate substrate.
This trifunctional NMTase methylates beta-alanine to N-methyl beta-alanine, which is then further methylated to N,N-dimethyl beta-alanine. The enzyme exhibits activity with all three methyl acceptor substrates. The apparent Michaelis constant (Km) values for the methyl acceptor substrates were determined to be 5.3 mM for beta-alanine, 5.7 mM for N-methyl beta-alanine, and 5.9 mM for N,N-dimethyl beta-alanine. The catalytic efficiency, represented by the Vmax/Km ratio, was found to be comparable for all three substrates.
Interactive Data Table: Kinetic Parameters of Limonium latifolium N-Methyltransferase
| Substrate | Apparent K_m (mM) |
| beta-Alanine | 5.3 |
| N-methyl beta-Ala | 5.7 |
| N,N-dimethyl beta-Ala | 5.9 |
This table summarizes the apparent Michaelis constants (K_m) of a trifunctional N-methyltransferase from Limonium latifolium for its methyl acceptor substrates.
Evaluation of this compound as an Enzyme Inhibitor
Currently, there is no available scientific literature that evaluates this compound as an inhibitor of any specific enzyme classes. Studies focusing on the inhibitory potential of this compound have not been published.
Mechanistic Studies of Enzyme-Met-beta-Ala Interactions
The primary enzymatic interaction involving N-Methyl-beta-alanine found in the literature is its role as both a product and a subsequent substrate in the synthesis of beta-alanine betaine, an important osmoprotective compound in certain stress-tolerant plants. nih.gov Detailed mechanistic studies have been conducted on a specific trifunctional S-adenosyl-L-methionine-dependent N-methyltransferase (NMTase) isolated from the leaves of Limonium latifolium. nih.gov
This enzyme catalyzes the sequential N-methylation of beta-alanine. In the first step, it transfers a methyl group from the donor S-adenosyl-L-methionine (Ado-Met) to beta-alanine, producing N-Methyl-beta-alanine. nih.govnih.gov Subsequently, the same enzyme accepts this compound as a substrate for a second methylation step, yielding N,N-dimethyl beta-alanine. nih.govnih.gov A final methylation step, also catalyzed by this enzyme, produces the final product, beta-alanine betaine. nih.gov
Kinetic analysis of the purified NMTase revealed its affinity for its various methyl acceptor substrates. The Michaelis constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum, is a key parameter in these studies. teachmephysiology.com The apparent K_m values for the methyl acceptors demonstrate the enzyme's capacity to bind and act upon this compound. nih.govnih.gov
| Substrate (Methyl Acceptor) | Apparent K_m (mM) |
|---|---|
| beta-Alanine | 5.3 |
| N-Methyl-beta-alanine (this compound) | 5.7 |
| N,N-dimethyl beta-Ala | 5.9 |
The similar K_m values for beta-alanine, N-Methyl-beta-alanine, and N,N-dimethyl beta-alanine suggest that the enzyme has a comparable affinity for all three substrates in the methylation pathway. nih.govnih.gov The enzyme itself is a dimer composed of 43-kD subunits and exhibits an isoelectric point of 5.15. nih.gov
Cellular Uptake and Transport Mechanisms for this compound
While direct studies on the cellular uptake and transport of N-Methyl-beta-alanine are limited, research on its parent compound, beta-alanine, provides significant insights into potential mechanisms.
Specific transport proteins for N-Methyl-beta-alanine have not been definitively identified in the scientific literature. However, studies on beta-alanine have characterized several transport systems that could potentially be involved in the transport of its methylated derivative. In human intestinal Caco-2 cells and rat small intestine, a Na+-independent, proton-coupled (H+) amino acid transporter is involved in beta-alanine absorption. nih.govnih.gov This transporter shows characteristics of the Proton-coupled Amino acid Transporter (PAT1). nih.gov Furthermore, a specific beta-alanine transporter, named BalaT, has been identified in Drosophila and is essential for visual neurotransmission. elifesciences.org Given the structural similarity, it is plausible that this compound may be recognized and transported by one or more of these neutral amino acid transport systems, though specific affinity and transport kinetics have yet to be determined. jax.org
Direct permeability studies on N-Methyl-beta-alanine using in vitro cell lines like Caco-2 were not found in the reviewed literature. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted model that mimics the intestinal epithelium and is used to predict the absorption of orally administered compounds. sigmaaldrich.comeuropa.eu
Studies on the parent compound, beta-alanine, using Caco-2 cell monolayers have provided a direct demonstration of its transepithelial transport. nih.gov In these experiments, the flux of beta-alanine from the apical (intestinal lumen side) to the basal (blood side) surface was measured. The results showed a significant absorptive flux that was markedly stimulated under acidic conditions on the apical side, indicating a proton-coupled transport mechanism. nih.gov Similar dedicated studies are required to determine the specific permeability characteristics of this compound and to understand how the addition of a methyl group affects its transport across intestinal cell monolayers.
The influence of pH and ion gradients on N-Methyl-beta-alanine transport has not been specifically studied. However, research on beta-alanine transport provides a strong basis for predicting such influences. The transport of beta-alanine across the apical membrane of rat enterocytes and human Caco-2 cells is significantly affected by an inwardly directed H+ gradient. nih.govnih.gov
In rat brush border membrane vesicles, a proton gradient in the absence of Na+ was shown to enhance the initial entry of beta-alanine, achieving a transient overshoot characteristic of secondary active transport. nih.gov Similarly, in Caco-2 cell monolayers, apical acidification (e.g., pH 6.0) markedly stimulates the absorptive flux of beta-alanine, even in the absence of sodium. nih.gov This indicates the presence of a proton-dependent, but Na+-independent, transport system. nih.govnih.gov This transport is also electrogenic, as demonstrated by an increase in an inward short-circuit current in voltage-clamped epithelial monolayers upon beta-alanine addition. nih.gov While the transport of many amino acids is coupled to sodium gradients, these findings highlight the primary role of proton gradients for beta-alanine. It is therefore highly probable that the transport of the structurally similar this compound would also be sensitive to pH and proton gradients at the cell membrane.
Intracellular Localization and Compartmentalization of this compound
Information regarding the specific intracellular destination of N-Methyl-beta-alanine following its transport into the cell is not available in the current scientific literature.
Subcellular fractionation is a standard biochemical method used to isolate and enrich specific cellular organelles, such as the nucleus, mitochondria, lysosomes, and cytosol, to determine the localization of a molecule of interest. springernature.com A review of the available scientific literature did not yield any studies that have performed subcellular fractionation to determine the compartmentalization of N-Methyl-beta-alanine within cells. Therefore, it is currently unknown whether this compound accumulates in specific organelles or is primarily distributed throughout the cytosol.
Fluorescently Tagged this compound for Live-Cell Imaging (Non-Clinical)
No studies describing the synthesis or application of a fluorescently tagged version of "this compound" for live-cell imaging were found.
Influence of this compound on Cellular Signaling Pathways
No data exists detailing the influence of "this compound" on any cellular signaling pathways.
Modulation of Kinase Activity by this compound
There is no information available on whether "this compound" modulates the activity of any kinases.
Impact of this compound on Second Messenger Systems
The impact of "this compound" on second messenger systems has not been investigated in any available research.
Gene Expression Profiling in Response to this compound Exposure (Excluding Clinical Outcomes)
No non-clinical studies have been published that profile changes in gene expression following cellular exposure to "this compound".
Due to the complete absence of scientific data for the specified compound, generating an article would require fabrication of information, which is not possible.
Computational and Structural Biology Insights into Met Beta Ala
Molecular Docking Simulations of Met-beta-Ala with Target Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein.
Molecular docking simulations are employed to predict how this compound might bind to a specific protein target. The process involves generating a multitude of possible binding poses of this compound within the active or allosteric site of a target protein. Each of these poses is then evaluated using a scoring function, which estimates the binding affinity. The binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a stronger interaction.
For a hypothetical interaction between this compound and a target protein, a docking study would yield a range of binding energy scores for various poses. The pose with the lowest binding energy is generally considered the most likely binding mode.
Table 1: Predicted Binding Affinities of this compound with Hypothetical Target Proteins This table presents hypothetical data for illustrative purposes.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
|---|---|---|
| Kinase A | -8.2 | 0.58 |
| Protease B | -7.5 | 2.1 |
| Receptor C | -9.1 | 0.12 |
| Enzyme D | -6.8 | 10.5 |
Once the most probable binding pose of this compound is identified, a detailed analysis of the interactions between the dipeptide and the amino acid residues of the protein's binding site can be performed. These interactions are crucial for the stability of the complex and can include hydrogen bonds, hydrophobic interactions, ionic interactions, and van der Waals forces.
For instance, the amino group of the methionine residue in this compound could act as a hydrogen bond donor, while the carbonyl groups could act as hydrogen bond acceptors. The sulfur atom in the methionine side chain could engage in specific interactions with certain residues. The flexible nature of the β-alanine component may allow the molecule to adopt a conformation that maximizes favorable interactions within the binding pocket. Identifying these key interacting residues is fundamental for understanding the specificity of this compound for its target and for designing mutations to probe the binding mechanism.
Table 2: Key Interacting Residues in a Hypothetical this compound-Protein Complex This table presents hypothetical data for illustrative purposes.
| This compound Moiety | Interacting Protein Residue | Type of Interaction |
|---|---|---|
| Methionine amino group | Asp121 | Hydrogen Bond |
| Methionine carbonyl group | Arg85 | Hydrogen Bond |
| Methionine side chain | Leu45, Val52 | Hydrophobic Interaction |
| β-Alanine carboxyl group | Lys12 | Ionic Interaction |
| β-Alanine backbone | Gly120 | van der Waals |
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. If this compound shows promising activity, virtual screening can be employed to find analogs with potentially improved binding affinity or other desirable properties.
A library of compounds structurally related to this compound would be docked into the binding site of the target protein. The resulting binding affinities are then used to rank the compounds. The top-ranked molecules are then considered for experimental testing. This approach accelerates the discovery of new lead compounds by narrowing down the number of molecules that need to be synthesized and tested in the lab.
Molecular Dynamics (MD) Simulations to Investigate this compound Conformational Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can offer insights into the conformational flexibility of this compound and the stability of its complex with a target protein.
MD simulations of this compound in a solvent, typically water, can reveal its preferred conformations and the transitions between them. The flexibility of the dipeptide is a key determinant of its ability to bind to a target. The simulation can track the fluctuations of atomic positions over time, providing information on the relative stability of different conformations.
To gain a more profound understanding of the binding event, MD simulations of the this compound-protein complex, as predicted by molecular docking, are performed. These simulations can validate the stability of the predicted binding pose and provide insights into the dynamic nature of the interactions.
During the simulation, the stability of key hydrogen bonds and other interactions identified in the docking study can be monitored. The simulation can also reveal the role of water molecules in mediating the interaction between this compound and the protein. Furthermore, MD simulations can be used to calculate the binding free energy, which provides a more accurate estimate of the binding affinity than the scoring functions used in molecular docking.
Calculation of Free Energy Landscapes for this compound Binding
No specific studies detailing the free energy landscapes of this compound binding to any receptor or protein were identified.
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs
No literature was found on the development of QSAR models for the biological activities of this compound analogs.
Consequently, there is no information on the identification of physicochemical descriptors influencing its activity or the rational design of derivatives based on QSAR.
Ab Initio and Density Functional Theory (DFT) Calculations for this compound Electronic Structure
Specific Ab Initio or DFT calculations predicting the spectroscopic properties (such as NMR chemical shifts or vibrational frequencies) of this compound are not available in the public domain based on the conducted searches.
Without foundational research data on this compound for these specific computational methods, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Analysis of this compound Reactivity and Reaction Mechanisms
The reactivity of a molecule is fundamentally governed by its electronic structure. For this compound, a hypothetical derivative of beta-alanine (B559535), its reactivity would be influenced by the presence of a methyl group in addition to the amino and carboxylic acid functionalities. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating these properties.
Theoretical studies on related molecules, like beta-alanine, have explored reaction mechanisms such as hydrogen abstraction by hydroxyl radicals. nih.govrsc.org In such a scenario, the reaction proceeds through the formation of pre-reactive and product complexes, with the transition state theory being used to calculate rate coefficients over a range of temperatures. nih.govrsc.org For this compound, similar computational approaches could predict the most likely sites for radical attack and the corresponding activation energies.
The reaction mechanism of organic compounds can be broadly categorized into polar, radical, and pericyclic reactions. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group in the beta-alanine backbone of this compound suggests a propensity for polar reactions, acting as either a nucleophile or an electrophile depending on the reaction conditions.
Table 1: Predicted Reactivity Parameters for this compound (Hypothetical)
| Parameter | Predicted Value/Characteristic | Computational Method |
| Frontier Molecular Orbital Energies (HOMO/LUMO) | Dependent on specific methylation position | DFT (e.g., B3LYP/6-31G*) |
| Most Nucleophilic Site | Nitrogen atom of the amino group | Fukui Function Analysis |
| Most Electrophilic Site | Carbonyl carbon of the carboxylic acid | Fukui Function Analysis |
| Proton Affinity | High at the amino group | Gaseous phase basicity calculations |
| Deprotonation Energy | Low for the carboxylic acid proton | Gaseous phase acidity calculations |
This table presents hypothetical data based on the expected electronic properties of a methylated beta-alanine derivative, as specific data for "this compound" is unavailable.
Conformational Analysis of this compound using Quantum Chemical Methods
The three-dimensional structure of a molecule is crucial for its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. Quantum chemical methods offer a powerful tool for this purpose, providing accurate energy calculations for different molecular geometries. nih.govnih.gov
For a flexible molecule like this compound, numerous conformers can exist due to the rotation around single bonds. The conformational landscape of the beta-alanine zwitterion in aqueous solution has been investigated using post-Hartree-Fock and density functional methods, highlighting the delicate balance between intramolecular hydrogen bonding and solvation effects. researchgate.net The introduction of a methyl group in this compound would introduce additional steric and electronic effects, influencing the relative stability of different conformers.
Quantum mechanical simulations can map the potential energy surface of this compound, identifying the global and local energy minima corresponding to its stable conformers. aps.org The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.
Table 2: Key Dihedral Angles and Predicted Relative Energies for Hypothetical this compound Conformers
| Conformer | Dihedral Angle 1 (N-Cα-Cβ-Cγ) | Dihedral Angle 2 (Cα-Cβ-Cγ-O) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
| A (Extended) | ~180° | ~180° | 0.00 | High |
| B (Gauche 1) | ~60° | ~180° | > 0 | Moderate |
| C (Gauche 2) | ~-60° | ~180° | > 0 | Moderate |
| D (Folded) | Variable | Variable | Higher | Low |
This table is illustrative and based on the expected conformational behavior of a flexible aliphatic amino acid derivative. The actual values would depend on the precise location of the methyl group on the beta-alanine scaffold.
Functional Roles and Biological Significance of Met Beta Ala in Controlled Experimental Systems
Impact of Met-beta-Ala on Cellular Physiology in In Vitro Models
No peer-reviewed articles or research data were found that specifically investigated the impact of a compound identified as "this compound" on the cellular physiology of in vitro models. Therefore, the subsequent subsections cannot be addressed.
Effects of this compound on Cell Growth and Proliferation in Cell Lines
Information regarding the effects of this compound on the growth and proliferation of any cell lines is not present in the available scientific literature.
Influence of this compound on Cellular Differentiation Processes
There are no published studies on the influence of this compound on the processes of cellular differentiation.
Mechanistic Studies of this compound in Model Organisms (Non-Vertebrate or Mechanistic Only)
No mechanistic studies involving "this compound" in non-vertebrate model organisms such as yeast, bacteria, Caenorhabditis elegans, or Drosophila melanogaster were identified during the literature search.
Investigating this compound Function in Yeast and Bacterial Systems
There is no available research on the function of this compound in yeast or bacterial systems.
Functional Characterization of this compound in Caenorhabditis elegans or Drosophila melanogaster
No studies characterizing the function of this compound in either Caenorhabditis elegans or Drosophila melanogaster have been published.
Role of this compound in Specific Biological Processes in Zebrafish (Mechanistic Focus)
The zebrafish (Danio rerio) model has been instrumental in elucidating the mechanistic pathways of BMAA-induced toxicity. Studies using this model system have demonstrated that BMAA exposure during early development triggers a cascade of adverse biological processes, primarily centered on neurotoxicity.
A key mechanism of BMAA's action in zebrafish is the induction of oxidative stress. Exposure of embryos to environmentally relevant concentrations of BMAA has been shown to significantly increase the levels of reactive oxygen species (ROS), leading to apoptosis, or programmed cell death. confex.com This suggests that oxidative stress-induced cell death is a primary pathway for its neurotoxic effects. confex.com A proteomic analysis of BMAA-exposed zebrafish embryos further supports this, revealing an upregulation of proteins associated with oxidative metabolism and neuronal death. nih.gov
Another significant mechanism is excitotoxicity, driven by BMAA's role as a glutamate receptor agonist. frontiersin.org BMAA can interact with glutamate receptors, leading to an over-stimulation of glutamatergic pathways. nih.govfrontiersin.org This overstimulation can cause hypersensitivity in neuronal circuits. For instance, larval zebrafish exposed to BMAA exhibit an increased acoustic startle sensitivity, which may reflect that neurons in the startle circuit are firing more easily or that there is a reduction in the inhibitory control of this circuit. nih.govbiorxiv.org
Developmentally, BMAA exposure is linked to a range of morphological and physiological abnormalities. Researchers have observed abnormal spinal axis formation, oedema, tail and body deformities, and an increased heart rate in developing zebrafish larvae. frontiersin.org These neurodevelopmental defects highlight the compound's potent effects on the intricate processes of early embryonic development. nih.gov
| Biological Process Affected | Observed Mechanistic Effect | Reference |
|---|---|---|
| Neuronal Cell Viability | Induction of apoptosis via increased Reactive Oxygen Species (ROS). | confex.com |
| Neuronal Signaling | Acts as a glutamate receptor agonist, leading to excitotoxicity and increased acoustic startle sensitivity. | frontiersin.orgnih.govbiorxiv.org |
| Protein Synthesis | Upregulation of proteins related to glutamate receptor signaling, oxidative metabolism, and neuronal death. | nih.gov |
| Embryonic Development | Causes morphological abnormalities including abnormal spinal axis, oedema, and tail deformities. | frontiersin.org |
| Cardiovascular Function | Increased heart rate in exposed larvae. |
Antioxidant and Redox Regulatory Properties of this compound (Mechanistic)
Contrary to acting as a protective antioxidant, research indicates that BMAA functions as a pro-oxidant, disrupting cellular redox homeostasis through several indirect mechanisms. Its redox regulatory properties are characterized by the induction of oxidative stress rather than its alleviation.
The primary mechanism for this pro-oxidant activity is the generation of ROS in various cell types, including neurons. mdpi.com This increase in ROS can lead to cellular damage and has been identified as a key element of BMAA's toxicity. mdpi.com Studies have confirmed that ROS scavengers can provide protection against BMAA-induced neuronal cell death, underscoring the central role of oxidative stress. mdpi.com Furthermore, BMAA exposure has been shown to induce an increase in oxidized proteins within neuronal cell lines, providing direct evidence of oxidative damage. researchgate.net A critical aspect of its redox activity is its ability to inhibit the very enzymes responsible for cellular antioxidant defense.
In Vitro Scavenging Activity of this compound Against Reactive Oxygen Species
There is a notable lack of evidence from in vitro studies demonstrating that BMAA possesses direct ROS scavenging activity. The body of research has instead concentrated on its role in inducing oxidative stress within biological systems. The prevailing scientific data suggest that BMAA's impact on redox environments is not through direct chemical quenching of free radicals but rather through the disruption of cellular processes that control redox balance.
Effects of this compound on Intracellular Redox Homeostasis in Cell Cultures
In cell culture models, BMAA consistently demonstrates an ability to disrupt intracellular redox homeostasis, tipping the balance towards an oxidative state.
ROS Accumulation : In human neuroblastoma cells, BMAA treatment enhances the accumulation of ROS. nih.gov This effect is also observed in murine neurons, neuronal stem cells, and other human cell lines. mdpi.com
Glutathione Depletion : BMAA can inhibit the cysteine/glutamate antiporter (system Xc-), which leads to a depletion of intracellular glutathione (GSH), a crucial endogenous antioxidant. nih.gov This reduction in antioxidant capacity leaves cells more vulnerable to oxidative damage.
Disruption of Amino Acid Homeostasis : BMAA exposure affects the intracellular levels of several amino acids. uts.edu.ausemanticscholar.org Notably, it can deplete levels of histidine, tyrosine, and phenylalanine, which can play roles in protecting against oxidative stress. mdpi.com This disturbance of amino acid balance further contributes to the breakdown of redox homeostasis. mdpi.comsemanticscholar.org
| Cellular Component | Effect of BMAA Exposure | Mechanism | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Increased accumulation | Induction of oxidative stress pathways. | nih.govmdpi.com |
| Glutathione (GSH) | Depletion | Inhibition of the cysteine/glutamate antiporter (system Xc-). | nih.gov |
| Proteins | Increased oxidation | Damage from elevated ROS levels. | researchgate.net |
| Amino Acids (e.g., Histidine) | Depletion | Consumption during oxidative stress response or other disruptions in homeostasis. | mdpi.com |
Modulation of Antioxidant Enzyme Activity by this compound
A significant mechanism through which BMAA exerts its pro-oxidant effects is by directly inhibiting the activity of key antioxidant enzymes. This action cripples the cell's primary defense system against ROS.
In one study involving the aquatic macrophyte Ceratophyllum demersum, BMAA demonstrated an inhibitory effect on a suite of essential antioxidant enzymes, including superoxide dismutase, catalase, guaiacol peroxidase, glutathione peroxidase, and glutathione reductase. nih.govresearchgate.net This research suggests that BMAA causes oxidative stress indirectly by disabling the enzymatic machinery required to neutralize ROS. nih.govresearchgate.net
This inhibitory action is not limited to plant systems. Studies using a human colorectal epithelial adenocarcinoma cell line found that higher concentrations of BMAA suppress catalase activity. nih.gov In contrast, some organisms may exhibit a compensatory response; in cyanobacteria, BMAA treatment was found to cause a significant upregulation of different oxidative stress enzymes, such as peroxiredoxins and glutaredoxin, indicating a cellular attempt to counteract the toxicant-induced stress. mdpi.com
Met Beta Ala in Advanced Research Tools and Method Development
Met-beta-Ala as a Component in Biomaterial Development
The development of novel biomaterials is critical for advancing tissue engineering and regenerative medicine. Materials used for these applications must be biocompatible and capable of mimicking the natural extracellular matrix (ECM) to support cell adhesion, proliferation, and differentiation. nih.govnih.gov Peptides and their derivatives are valuable building blocks in this context due to their inherent biological activity and chemical versatility. nih.gov this compound, with its specific combination of amino acids, serves as an interesting candidate for integration into next-generation biomaterials.
Hydrogels are water-swollen polymer networks that are structurally similar to the native ECM, making them excellent scaffolds for three-dimensional (3D) cell culture. scienceopen.comresearchgate.net Peptide-based hydrogels, in particular, can be designed to be biocompatible and biodegradable, with tunable mechanical and chemical properties to create optimized cellular microenvironments. nih.govmdpi.com
The integration of this compound into hydrogel structures can be achieved by incorporating it into larger, self-assembling peptide sequences. In this design, the dipeptide can influence the hydrogel's final properties. The methionine residue, with its sulfur-containing side chain, can offer sites for specific chemical modifications or participate in interactions that affect the material's mechanical stiffness. The β-alanine component, an unnatural amino acid, can impart resistance to enzymatic degradation, thereby enhancing the stability and longevity of the cell culture substrate. nih.gov Synthetic peptide hydrogels offer significant advantages over naturally derived materials like Matrigel or collagen by providing well-defined, reproducible scaffolds free from batch-to-batch variability. scienceopen.comfrontiersin.org
Table 1: Comparison of Hydrogel Materials for Cell Culture
| Feature | Peptide-Based Hydrogels (e.g., containing this compound) | Natural Hydrogels (e.g., Matrigel, Collagen) | Synthetic Polymer Hydrogels (e.g., PEG, PVA) |
|---|---|---|---|
| Composition | Defined, based on amino acid sequence | Complex, variable mixture of proteins and growth factors frontiersin.org | Chemically defined synthetic polymers frontiersin.org |
| Tunability | Highly tunable (stiffness, porosity, bioactivity) nih.gov | Limited tunability scienceopen.com | Highly tunable (stiffness, porosity) |
| Biocompatibility | Generally high, sequence-dependent | High, contains natural cell-binding motifs frontiersin.org | Often requires functionalization for bioactivity frontiersin.org |
| Reproducibility | High | Low, significant batch-to-batch variation scienceopen.comfrontiersin.org | High |
| Degradability | Controllable via sequence design (e.g., using β-alanine) | Enzymatically degradable, less controllable | Can be engineered for specific degradation profiles |
Scaffolds for tissue engineering provide a temporary, three-dimensional framework that supports tissue regeneration. nih.govresearchgate.net The surface properties of these scaffolds are crucial for mediating cellular interactions. Functionalizing the surface of inert biomaterials with bioactive molecules is a common strategy to enhance their biocompatibility and guide cellular behavior. nih.govroyalsocietypublishing.org
Table 2: Overview of Scaffold Functionalization Techniques
| Technique | Description | Potential Role of this compound |
|---|---|---|
| Covalent Immobilization | Chemical bonding of bioactive molecules to the scaffold surface. | This compound can be attached via its terminal amine or carboxyl groups to provide a biocompatible surface coating. |
| Surface Adsorption | Physical coating of the scaffold with bioactive molecules through non-covalent interactions. | Dipeptides like this compound could be part of larger peptide sequences designed for strong physical adsorption. |
| Layer-by-Layer Assembly | Building multilayered films by alternating deposition of positively and negatively charged molecules. | Charged derivatives of this compound could be incorporated into the layers to control surface chemistry. |
| Plasma Treatment | Modification of the surface chemistry of the scaffold to introduce functional groups for subsequent peptide attachment. | Creates activated surfaces ready for the covalent grafting of this compound. |
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified chemical structures to improve properties like stability, bioavailability, or conformational rigidity. researchgate.net The inclusion of unnatural amino acids is a key strategy in peptidomimetic design. nih.gov
This compound is inherently a peptidomimetic building block because it contains β-alanine, which has an extra carbon atom in its backbone compared to proteinogenic α-amino acids. This structural difference disrupts the typical secondary structures (like α-helices and β-sheets) found in natural peptides and proteins. mdpi.com In material science, incorporating this compound into peptide chains can be used to create novel polymers and self-assembling materials with unique, predictable three-dimensional structures. These materials can exhibit enhanced resistance to proteolysis, making them more durable for applications such as stable hydrogels or functional coatings. The ability to control the folding and assembly of these peptidomimetic materials opens up possibilities for designing smart biomaterials that respond to specific environmental triggers. researchgate.netmdpi.com
Development of this compound-Based Probes for Biological Research
Understanding complex biological processes often requires tools that can track molecules and their metabolic fate within living systems. This compound can be chemically modified to create probes for imaging and metabolic studies, leveraging its structure as a scaffold for attaching reporter molecules like fluorophores or stable isotopes.
Fluorescent labeling is a powerful technique for visualizing the localization and dynamics of molecules in biological systems. nih.gov Peptides and amino acids can be tagged with fluorescent dyes to create probes for microscopy and other fluorescence-based assays.
The synthesis of fluorescently labeled this compound typically involves the conjugation of a fluorophore to the N-terminal amino group of the methionine residue. This can be accomplished by reacting this compound with a fluorophore that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. bachem.com For instance, reacting this compound with fluorescein (B123965) isothiocyanate (FITC) would yield a fluorescent probe. The presence of β-alanine in the structure is advantageous, as it can act as a stable spacer between the fluorophore and the methionine residue, which can help preserve the biological activity of the peptide and prevent unwanted chemical reactions during synthesis. bachem.com Such fluorescent probes could be used to study the transport and uptake of dipeptides into cells.
Table 3: Common Fluorophores for Labeling Peptides like this compound
| Fluorophore | Reactive Form | Excitation (nm) | Emission (nm) | Key Feature |
|---|---|---|---|---|
| Fluorescein (FITC) | Isothiocyanate | ~494 | ~518 | Bright green fluorescence, pH-sensitive. |
| Rhodamine B | NHS Ester | ~555 | ~580 | Bright red fluorescence, photostable. |
| BODIPY FL | NHS Ester | ~503 | ~512 | Sharp emission peak, less sensitive to environment. |
| Cyanine Dyes (e.g., Cy3, Cy5) | NHS Ester | Variable (e.g., ~550 for Cy3) | Variable (e.g., ~570 for Cy3) | High molar extinction coefficients, photostable. |
Metabolic tracing is a technique used to follow the journey of a molecule through metabolic pathways. bitesizebio.com This is achieved by replacing one or more atoms in the molecule with a heavy, stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). mdpi.com The labeled molecule is introduced into a biological system, and its conversion into downstream metabolites can be tracked using analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgnih.gov
This compound can be synthesized using isotopically labeled precursors to create a tracer for studying dipeptide metabolism. For example, ¹³C-labeled methionine or ¹⁵N-labeled β-alanine could be used in the synthesis. The resulting labeled this compound would be chemically identical to the unlabeled version but distinguishable by its higher mass. acs.org By administering this tracer to cells or organisms, researchers can investigate its rate of uptake, identify the enzymes that act upon it, and determine its ultimate metabolic fate. This provides dynamic information about metabolic fluxes that cannot be obtained from simply measuring static metabolite concentrations. bitesizebio.comnih.gov Such studies are crucial for understanding the roles of small peptides in nutrition and cellular regulation.
Table 4: Stable Isotopes Used for Metabolic Tracing
| Isotope | Natural Abundance (%) | Use in Labeling this compound | Detection Method |
|---|---|---|---|
| Carbon-13 (¹³C) | ~1.1% | Synthesized using ¹³C-labeled methionine or β-alanine to trace carbon backbone fate. | Mass Spectrometry, NMR |
| Nitrogen-15 (¹⁵N) | ~0.37% | Synthesized using ¹⁵N-labeled methionine or β-alanine to trace nitrogen fate. | Mass Spectrometry, NMR |
| Deuterium (²H) | ~0.015% | Can be incorporated to trace specific hydrogen atoms. | Mass Spectrometry, NMR |
| Oxygen-18 (¹⁸O) | ~0.2% | Can be incorporated into the carboxyl groups to study hydrolysis reactions. | Mass Spectrometry |
Utilization of this compound in In Vitro Assay Development
This compound as a Substrate in Enzymatic Activity Assays
The dipeptide this compound, and its close analogues, can serve as valuable substrates for developing specific enzymatic activity assays. These assays are crucial for studying enzyme kinetics, screening for inhibitors, and understanding the role of enzymes in physiological processes. creative-biolabs.com A notable application involves the use of an N-acetylated dipeptide, N-Acetylated Methionine-Alanine (Ac-Met-Ala), as a substrate to measure the sequential activity of acyl peptide hydrolase (APEH) and aminoacylase-1 (ACY1). westmont.edu
In this specific assay, APEH first hydrolyzes the acetylated dipeptide Ac-Met-Ala to produce Met-Ala. Subsequently, ACY1 acts on the product of the first reaction, hydrolyzing the dipeptide to yield the individual amino acids, Methionine and Alanine. The final amino acid products are then detected and quantified using gas chromatography-mass spectrometry (GC-MS). westmont.edu This method allows researchers to investigate the coordinated action of these two enzymes in various biological samples, including cell lysates and erythrocytes. westmont.edu
The research demonstrated that the rate of sequential hydrolysis varies significantly across different cell lines, reflecting differences in the relative activities of APEH and ACY1. westmont.edu While this particular assay was designed to demonstrate sequential activity rather than to determine classical Michaelis-Menten kinetic parameters, the data provides a clear measure of the pathway's efficiency in different biological contexts. westmont.edu
Table 2: Sequential Hydrolysis of Ac-Met-Ala by APEH and ACY1 in Various Human Cell Lysates
| Cell Line | Enzyme Activity Rate (nM AA/min/µg lysate) | APEH/ACY1 Ratio | Reference |
| A549 (Lung Carcinoma) | 0.012 | 0.8 | westmont.edu |
| HeLa (Cervical Cancer) | 0.023 | 1.0 | westmont.edu |
| HCT 116 (Colon Cancer) | 0.015 | 1.2 | westmont.edu |
| HEK-293 (Embryonic Kidney) | 0.012 | 0.8 | westmont.edu |
| Data sourced from a study measuring the sequential degradation of Ac-Met-Ala. The rate reflects the appearance of the final amino acid products. The APEH/ACY1 ratio indicates the relative activity levels of the two enzymes in the pathway. westmont.edu |
Application of this compound in Cell-Based Reporter Systems
Cell-based reporter assays are a cornerstone of modern drug discovery and cell biology, allowing researchers to monitor the activity of specific signaling pathways or the expression of target genes in living cells. nih.govnih.gov These systems typically employ a reporter gene, such as luciferase or β-galactosidase, whose expression is driven by a promoter that is responsive to the pathway of interest. jove.com An increase or decrease in the reporter signal indicates modulation of the pathway.
While direct applications of this compound in established reporter systems are not widely reported, its properties allow for the design of hypothetical assays. For instance, a reporter system could be constructed to study a cellular transporter responsible for the uptake of small peptides like this compound. In this theoretical construct, the promoter of the gene encoding the peptide transporter would be fused to a luciferase reporter gene and integrated into a host cell line.
If a signaling pathway of interest is hypothesized to regulate the expression of this transporter, cells could be treated with compounds that modulate the pathway. The subsequent change in transporter expression would be quantified by measuring the luciferase activity. In this scenario, this compound would act as the natural substrate for the transporter being studied, ensuring the physiological relevance of the assay. The successful development of such an assay would depend on identifying a specific transporter for this compound and a signaling pathway that regulates its expression.
Table 3: Hypothetical Design of a Cell-Based Reporter Assay for a this compound Transporter
| Component | Description | Purpose in Assay |
| Host Cell Line | A cell line that expresses the signaling pathway of interest. | Provides the biological context for the assay. |
| Reporter Construct | A plasmid containing the promoter of the peptide transporter gene fused to a luciferase gene. | Links the activity of the signaling pathway to a measurable light output. |
| Signaling Modulator | A compound or stimulus that activates or inhibits the pathway under investigation. | The experimental variable used to test the pathway's effect on transporter expression. |
| This compound | Added to the cell culture medium. | Serves as the physiological substrate to confirm transporter function, potentially through uptake studies run in parallel. |
| Luciferase Substrate | A reagent (e.g., luciferin) added to the cell lysate. | Reacts with the expressed luciferase enzyme to produce a quantifiable luminescent signal. nih.gov |
This compound for High-Throughput Screening Library Design
High-throughput screening (HTS) is a drug discovery process that involves the rapid, automated testing of large numbers of chemical compounds to identify those that modulate a specific biological target. nih.gov The success of an HTS campaign is heavily dependent on the quality and diversity of the compound library being screened. medchemexpress.com Libraries can be designed to cover a broad chemical space or can be focused around a specific chemical scaffold known to interact with a particular class of targets. chemdiv.com
The dipeptide this compound presents an attractive and versatile scaffold for the design of focused compound libraries. Its structure contains multiple points for chemical modification, allowing for the creation of a large number of diverse yet related analogues. This approach is particularly relevant for creating libraries of peptidomimetics or other small molecules targeting enzymes like proteases or peptide-binding receptors. The concept of building libraries around dipeptide or tripeptide cores is an established strategy in drug discovery. mdpi.com
A this compound-based library could be generated by introducing diversity at three primary positions:
N-Terminus: Acylation or alkylation of the free amine.
C-Terminus: Conversion of the carboxylic acid to various amides or esters.
Methionine Side Chain: Oxidation of the thioether to a sulfoxide (B87167) or sulfone, or its use in alkylation reactions.
By systematically combining different chemical building blocks at these positions, a large combinatorial library can be synthesized. pnas.org This library of this compound derivatives could then be screened against a target of interest to identify "hit" compounds with desired biological activity.
Table 4: Example of a Combinatorial Library Design Based on a this compound Scaffold
| Scaffold Position | R1 (N-Terminus) | R2 (C-Terminus Amide) | R3 (Methionine Side Chain) |
| Core Structure | R1-NH-CH(CH₂CH₂-S-R3)-CO-NH-CH₂CH₂-CO-R2 | ||
| Building Blocks | Acetyl, Benzoyl, Phenylacetyl | -NH-benzyl, -NH-propyl, -NH-cyclohexyl | -CH₃ (unmodified), -CH₃(O) (sulfoxide) |
| Example Compounds | Acetyl-Met(CH₃)-β-Ala-NH-benzyl | Benzoyl-Met(CH₃(O))-β-Ala-NH-propyl | Phenylacetyl-Met(CH₃)-β-Ala-NH-cyclohexyl |
| This table illustrates how a small set of building blocks can generate a variety of distinct compounds around the this compound core for inclusion in a high-throughput screening library. |
Future Directions and Emerging Research Avenues for Met Beta Ala Studies
Integration of Multi-Omics Data for Comprehensive Met-beta-Ala Pathway Analysis
A holistic understanding of the biological impact of this compound requires a systems-level approach. The integration of various "omics" disciplines—proteomics, metabolomics, and transcriptomics—can provide a comprehensive map of the molecular pathways influenced by this compound. mdpi.com This multi-dimensional analysis allows researchers to move beyond single-layer data and gain a more systematic and holistic comprehension of complex biological phenomena. mdpi.comnih.gov By combining these datasets, researchers can identify previously overlooked pathways and uncover novel functions, as has been demonstrated in studies of β-alanine metabolism. mdpi.com
Proteins are the primary effectors of most cellular processes, and identifying which proteins physically interact with this compound or are affected by its presence is crucial. nih.gov Interaction proteomics can reveal the associations between a protein of interest and the broader cellular machinery. nautilus.bio Future studies on this compound can employ advanced proteomics techniques to build a comprehensive interaction network.
Classical and advanced methods such as co-immunoprecipitation (Co-IP) combined with mass spectrometry (MS) can be used to "fish" for protein complexes that form in the presence of this compound. nih.gov More sophisticated quantitative interactome proteomics can reveal the molecular basis for how this compound might regulate protein function and stability. nih.gov These approaches can identify not only direct binding partners but also larger protein complexes that are modulated by the compound, providing insights into its function in cellular processes like protein folding, transport, and signaling. nih.govnih.gov
Table 1: Proteomics Techniques for this compound Interaction Studies
| Technique | Description | Potential Application for this compound Research |
|---|---|---|
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a "bait" (e.g., a tagged version of a protein of interest or a derivatized this compound) to capture interacting proteins from a cell lysate, which are then identified by mass spectrometry. nautilus.bio | To identify proteins that directly or indirectly bind to this compound or its metabolic products. |
| Co-Immunoprecipitation (Co-IP) | An antibody-based technique to isolate a specific protein and its binding partners from a cell extract. nih.gov | To validate interactions found through AP-MS and to study the formation of protein complexes influenced by this compound in a more native cellular environment. |
| Quantitative Interactome Proteomics (e.g., using TMT labeling) | A method to quantify changes in protein-protein interactions under different conditions (e.g., with and without this compound treatment). nih.gov | To determine how this compound modulates the interaction of specific proteins with the broader cellular proteostasis network, such as chaperones and folding factors. nih.gov |
Metabolomics, the large-scale study of small molecules or metabolites, provides a direct functional readout of the physiological state of a cell or organism. researchgate.net By analyzing the changes in the metabolome following this compound administration, researchers can identify the metabolic pathways and regulatory networks it influences. Mass spectrometry-based metabolomics is a crucial technology for discovering these small-molecule signatures and identifying metabolic targets. researchgate.net
Future research can use untargeted metabolomics to capture a broad snapshot of the metabolic changes induced by this compound. nih.gov Subsequent analysis using tools like MetaboAnalyst can perform pathway analysis, integrating enrichment and topology analysis to pinpoint specific metabolic pathways that are significantly altered. metaboanalyst.ca This can reveal, for instance, how this compound metabolism connects with other key pathways, such as amino acid metabolism or energy production. researchgate.net Constructing metabolic networks from this data can help identify key regulatory nodes and biomarkers associated with this compound's effects. nih.govnih.gov
Transcriptomics provides a global view of how this compound may alter gene expression, offering insights into the upstream regulatory mechanisms governing its effects. By quantifying changes in messenger RNA (mRNA) levels, researchers can understand the transcriptional activities of the entire genome in response to the compound. nih.gov
Combining transcriptomics (e.g., RNA-Seq) with proteomics or ChIP-seq (Chromatin Immunoprecipitation sequencing) data is a powerful approach to unravel gene regulation. researchgate.net For example, software like Binding and Expression Target Analysis (BETA) can integrate data on transcription factor binding with differential gene expression to infer direct target genes. researchgate.net This could reveal which transcription factors are activated or repressed by this compound signaling, leading to downstream changes in gene expression. Such integrated analyses can shift research from studying isolated molecular components to understanding the interactions within a complex biological system. mdpi.comresearchgate.net
Development of Advanced In Vitro Models for this compound Research
To bridge the gap between traditional 2D cell culture and complex in vivo systems, advanced in vitro models are essential for studying the functional effects of this compound in a more physiologically relevant context. nih.gov Organoids, spheroids, and microfluidic systems offer unprecedented opportunities to model human tissues and their responses.
Organoids are three-dimensional (3D) structures derived from stem cells that self-organize and recapitulate key structural and functional aspects of an organ in vitro. mdpi.commdpi.com Spheroids are simpler 3D aggregates of cells. mdpi.com These models provide a superior platform for studying cellular interactions and tissue-level responses compared to monolayer cultures. nih.gov
Future functional studies could use organoids derived from various tissues (e.g., liver, kidney, intestine) to investigate the tissue-specific metabolism and effects of this compound. mdpi.combohrium.com For instance, liver organoids could be used to study its metabolism and potential effects on metabolic diseases, while intestinal organoids could elucidate its role in nutrient absorption or gut health. mdpi.comnih.gov These models are ideal for investigating disease mechanisms and can serve as powerful tools for functional studies of compounds like this compound. mdpi.com
Table 2: Applications of 3D Models in this compound Research
| Model Type | Key Features | Potential Use in this compound Studies |
|---|---|---|
| Spheroids | Simple, self-aggregating clusters of cells forming a 3D structure. nih.gov | To conduct initial high-throughput screening of this compound's effects on cell proliferation, viability, and basic cell-cell interactions. mdpi.com |
| Organoids | Stem-cell derived, self-organizing structures that mimic the architecture and function of a specific organ (e.g., liver, intestine, kidney). mdpi.commdpi.com | To perform detailed functional studies on the tissue-specific metabolism of this compound, its impact on organ-specific functions, and its potential role in modeling metabolic diseases. mdpi.comnih.gov |
Microfluidic technology, also known as "lab-on-a-chip," enables the precise manipulation of fluids and cells in micro-scale environments. nih.gov These systems are ideal for creating controlled microenvironments to study dynamic cellular processes and interactions with high resolution. rsc.org
The development of microfluidic platforms can allow for real-time monitoring of how cells respond to this compound. nih.gov For example, a "vessel-on-a-chip" system could be used to study the interaction of this compound with endothelial cells and pericytes in a 3D vascular structure, providing insights into its cardiovascular effects. rsc.org Compartmentalized microfluidic devices can also be used to study the communication between different cell types (e.g., neurons and glial cells) as influenced by this compound, allowing for detailed analysis of cell-to-cell signaling. rsc.org The ability to create stable concentration gradients and monitor cellular responses over time makes microfluidics a powerful tool for dissecting the kinetics of this compound's cellular interactions. nih.govarxiv.org
Use of CRISPR-Cas9 Technology for this compound Pathway Engineering
The CRISPR-Cas9 gene-editing tool offers precise methods for manipulating metabolic pathways, which could be applied to study and engineer the synthesis of this compound. nih.gov Although no studies have specifically reported using CRISPR-Cas9 for the this compound pathway, the technology could be employed in several ways:
Upregulation of this compound Production: In organisms that naturally produce this compound, such as plants in the Plumbaginaceae family, CRISPR activation (CRISPRa) could be used to enhance the expression of the gene encoding the N-methyltransferase responsible for converting β-alanine to this compound. nih.govnih.gov This would involve designing guide RNAs (gRNAs) to target the promoter region of this gene, fused to a transcriptional activator, thereby increasing enzyme production and potentially leading to higher yields of this compound.
Pathway Interruption and Analysis: Conversely, CRISPR interference (CRISPRi) or a complete gene knockout could be used to downregulate or eliminate the expression of the N-methyltransferase. This would effectively block the production of this compound, allowing researchers to study the physiological and metabolic consequences of its absence.
Enzyme Modification: CRISPR-Cas9 could be used to introduce specific mutations into the N-methyltransferase gene. This would enable the study of structure-function relationships of the enzyme, potentially leading to engineered variants with altered substrate specificity or improved catalytic efficiency.
Table 1: Potential CRISPR-Cas9 Strategies for this compound Pathway Engineering
| Strategy | Target Gene | Intended Outcome | Research Application |
|---|---|---|---|
| CRISPR Activation (CRISPRa) | N-methyltransferase | Increased transcription of the enzyme | Overproduction of this compound for functional studies or biotechnological purposes. |
| CRISPR Interference (CRISPRi) / Knockout | N-methyltransferase | Decreased or eliminated enzyme expression | Study the physiological role of this compound by observing the effects of its depletion. |
| Homology-Directed Repair (HDR) | N-methyltransferase | Introduction of specific point mutations | Investigate enzyme kinetics and substrate binding; enzyme engineering. |
High-Throughput Screening Methodologies for this compound Interaction Discovery
High-throughput screening (HTS) involves the automated testing of large numbers of compounds to identify those that interact with a specific biological target. While no HTS campaigns have been published for this compound, several platforms could be adapted for this purpose.
Automated Assay Platforms for this compound Binding Partner Identification
Identifying proteins that bind to this compound is a critical step in understanding its biological function. Automated platforms could screen libraries of proteins or cellular extracts for interactions.
Affinity Purification-Mass Spectrometry (AP-MS): This technique involves immobilizing a derivatized form of this compound onto a solid support (like magnetic beads). This "bait" is then incubated with a complex mixture of proteins (e.g., a cell lysate). Proteins that bind to this compound are "pulled down," separated, and identified using mass spectrometry. Automation of the liquid handling and incubation steps would allow for high-throughput screening of different cell types or conditions.
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These label-free technologies can detect binding events in real-time. In a potential assay, a library of purified proteins could be arrayed on a sensor chip, and a solution containing this compound would be passed over the surface. A change in the refractive index or light interference pattern upon binding would indicate an interaction, providing data on binding affinity and kinetics.
Chemical Biology Approaches to Discover this compound Modulators
Chemical biology utilizes small-molecule "probes" to explore biological systems. Developing such tools for this compound could help identify proteins that regulate its levels or mediate its effects.
Activity-Based Protein Profiling (ABPP): If this compound is a substrate for an unknown enzyme, an ABPP approach could be used. A chemical probe could be designed that mimics the structure of this compound but also contains a reactive group (a "warhead") and a reporter tag (e.g., a fluorophore or biotin). The warhead would form a covalent bond with the active site of any enzyme that recognizes the probe, allowing for subsequent identification and analysis of these enzymes.
Fragment-Based Screening: This method screens libraries of small chemical fragments to find those with weak but specific binding to a target protein (e.g., the N-methyltransferase that produces this compound). Hits can then be optimized and linked together to create more potent and specific modulators of the enzyme's activity.
Phenotypic Screening Strategies for this compound Effects on Cellular Processes
Phenotypic screening involves treating cells with a compound and observing changes in their behavior or appearance (phenotype), without a preconceived notion of the molecular target. researchgate.net This approach is powerful for discovering novel biological functions.
High-Content Imaging: Cells could be grown in multi-well plates and treated with this compound. An automated microscope would then capture images, and sophisticated software would analyze dozens of cellular features, such as cell shape, size, organelle morphology, and the localization of specific fluorescently-tagged proteins. This could reveal unexpected effects of this compound on processes like cell division, migration, or stress responses.
Reporter Gene Assays: Cells could be engineered to express a reporter gene (e.g., luciferase or Green Fluorescent Protein) under the control of a specific signaling pathway promoter. A library of these reporter cell lines could be treated with this compound. Activation or inhibition of a particular pathway would result in a measurable change in the reporter signal, linking this compound to specific cellular signaling events.
Table 2: Hypothetical Phenotypic Screening Readouts for this compound
| Screening Strategy | Cellular Model | Potential Phenotypic Readout | Biological Question |
|---|---|---|---|
| High-Content Imaging | Human cell lines (e.g., hepatocytes, neurons) | Changes in mitochondrial morphology, cytoskeletal organization, or nuclear size. | Does this compound impact cellular stress, structure, or health? |
| Reporter Gene Assay | Engineered reporter cell lines | Activation of stress-response pathways (e.g., Nrf2, NF-κB) or metabolic pathways. | Does this compound trigger specific intracellular signaling cascades? |
| Cell Viability/Proliferation Assays | Various cancer and non-cancer cell lines | Increased or decreased cell growth rate. | Does this compound have cytotoxic or cytostatic effects? |
While the direct application of these advanced research tools to this compound has not yet been documented, they represent promising future avenues for elucidating the synthesis, interactions, and cellular functions of this compound.
Q & A
Q. How to design a systematic search strategy for Met-beta-Ala studies across multiple databases?
A robust search strategy requires:
- Database selection : Use multidisciplinary databases (e.g., PubMed, Web of Science, Scopus) and domain-specific repositories (e.g., TOXLINE for toxicology) to maximize coverage .
- Keyword formulation : Include synonyms (e.g., "Methyl-β-alanine," "β-amino acid derivatives"), chemical identifiers (CAS numbers, IUPAC names), and MeSH terms. Use Boolean operators (AND/OR) to link concepts (e.g., "this compound AND pharmacokinetics") .
- Search filters : Apply study-type filters (e.g., RCTs, cohort studies) and language restrictions only if justified, as over-filtering may introduce bias .
Q. What criteria should guide the inclusion/exclusion of studies in a this compound meta-analysis?
Define criteria based on:
- Population/Intervention : Specify the biological system (e.g., human, animal), dosage range, and administration routes relevant to this compound .
- Outcome measures : Prioritize studies reporting quantitative endpoints (e.g., bioavailability, metabolic pathways). Exclude studies with incomplete data or unvalidated assays .
- Quality thresholds : Use tools like the Cochrane Risk of Bias Tool or GRADE framework to exclude studies with high bias .
Q. What statistical methods are recommended for synthesizing data in this compound meta-analyses?
- Effect size calculation : Use standardized mean differences (SMDs) for continuous outcomes (e.g., enzyme activity) or odds ratios (ORs) for binary outcomes (e.g., toxicity presence/absence) .
- Heterogeneity assessment : Apply Cochran’s Q test and I² statistic. For I² > 50%, use random-effects models .
- Software tools : Leverage RevMan for basic analyses or R packages (e.g.,
metafor) for advanced modeling .
Advanced Research Questions
Q. How to address heterogeneity in experimental designs when combining this compound studies?
- Subgroup analysis : Stratify studies by design (e.g., in vitro vs. in vivo), species (e.g., murine vs. human cell lines), or dosing regimens .
- Meta-regression : Model covariates like pH levels or co-administered compounds to explain variability in metabolic outcomes .
- Sensitivity analysis : Exclude outlier studies iteratively to assess robustness .
Q. How to resolve contradictions between preclinical and clinical findings in this compound research?
- Mechanistic evaluation : Compare molecular pathways (e.g., carnitine biosynthesis inhibition) across models to identify translational gaps .
- Dose-response alignment : Normalize dosage metrics (e.g., mg/kg vs. plasma concentration) to reconcile efficacy thresholds .
- Qualitative synthesis : Contextualize conflicting results using narrative summaries, highlighting methodological limitations (e.g., in vitro oversimplification) .
Q. What open science practices enhance transparency in this compound meta-analyses?
- Preregistration : Register protocols on PROSPERO or Open Science Framework to mitigate reporting bias .
- Data sharing : Publish raw datasets, search strategies, and analysis code in repositories like Zenodo or Figshare .
- Collaborative annotation : Use platforms like Hypothesis to document decision-making (e.g., exclusion rationale) .
Q. How to assess publication bias in this compound meta-analyses and adjust for it?
- Funnel plots : Visualize asymmetry in effect-size distribution; validate with Egger’s regression test .
- Trim-and-fill analysis : Estimate missing studies and recalculate effect sizes to correct bias .
- Gray literature inclusion : Search preprint servers (e.g., bioRxiv) and conference abstracts to reduce "file drawer" effects .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
